molecular formula C9H6Cl2N2 B3247329 4,6-Dichloroquinolin-8-amine CAS No. 181189-00-4

4,6-Dichloroquinolin-8-amine

Cat. No.: B3247329
CAS No.: 181189-00-4
M. Wt: 213.06 g/mol
InChI Key: MQTOJRBLAXLGGH-UHFFFAOYSA-N
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Description

4,6-Dichloroquinolin-8-amine is an organic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amine group at the 8th position. This compound is a white to pale yellow solid and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloroquinolin-8-amine can be synthesized through several methods. One common synthetic route involves the reduction of 4,6-dichloro-8-nitroquinoline using iron in water and acetic acid at 100°C for 0.5 hours . Another method includes the cyclization of 4,6-dichloro-2-nitroaniline with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloroquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Aminoquinolines.

Scientific Research Applications

4,6-Dichloroquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloroquinolin-8-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, which is toxic to the parasite . This mechanism is similar to that of other quinoline-based antimalarial drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal and industrial chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

4,6-dichloroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOJRBLAXLGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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